molecular formula C64H104O29 B2925366 Helianthoside 1 CAS No. 139051-63-1

Helianthoside 1

Cat. No.: B2925366
CAS No.: 139051-63-1
M. Wt: 1337.507
InChI Key: HRLBXTNYZCUPNV-LMPGLMATSA-N
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Description

Helianthoside 1, also known as Helianthoside A, is a triterpenoid saponin. It is a naturally occurring compound found in certain plant species. The compound has a complex structure, consisting of a triterpene backbone with multiple sugar moieties attached. Its molecular formula is C53H86O21 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Helianthoside 1 involves multiple steps, including glycosylation reactions to attach sugar moieties to the triterpene backbone. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, followed by purification processes. The extraction involves using solvents to isolate the compound from plant materials, and purification is done using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Helianthoside 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Helianthoside 1 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosylation reactions and triterpenoid synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of Helianthoside 1 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Helianthoside 1 is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other triterpenoid saponins such as:

This compound stands out due to its unique combination of sugar moieties and its specific biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H104O29/c1-25-36(69)40(73)44(77)53(84-25)92-51-47(80)49(90-52-43(76)37(70)29(67)23-82-52)32(22-66)87-57(51)88-35-13-14-61(7)33(60(35,5)6)12-15-63(9)34(61)11-10-27-28-20-59(3,4)16-18-64(28,19-17-62(27,63)8)58(81)93-56-50(38(71)30(68)24-83-56)91-54-46(79)42(75)48(26(2)85-54)89-55-45(78)41(74)39(72)31(21-65)86-55/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41-,42+,43+,44+,45+,46+,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLBXTNYZCUPNV-LMPGLMATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)CO)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H104O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347734
Record name Helianthoside 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139051-63-1
Record name Helianthoside 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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